3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Overview
Description
The compound , 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, is a caffeic acid derivative with relevance in various chemical and pharmacological studies. Its synthesis, properties, and reactions with other chemical entities underline its importance in the field of organic chemistry and its potential for further applications in material science and medicinal chemistry.
Synthesis Analysis
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves several key steps, including the formation from caffeic acid. An example of its synthesis can be seen in the formation of a copper(II) complex with this compound, highlighting its ability to engage in complex formation and its potential utility in inhibitory activity studies against enzymes like urease (X.-F. Chen et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been determined using techniques such as single crystal X-ray diffraction, which provides valuable information on its geometric configuration and electronic structure. This structural data is crucial for understanding the compound's reactivity and binding properties.
Chemical Reactions and Properties
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid undergoes various chemical reactions, including coupling with other organic compounds. For instance, Rh(III)-catalyzed coupling between acrylic acids and ynenones showcases the compound's ability to participate in complex organic synthesis processes, leading to products with potential cytotoxicity against cancer cell lines (Yu-qin Jiang et al., 2019).
Scientific Research Applications
A study by Chen et al. (2017) involved synthesizing a new derivative of this compound and then preparing a Cu(II) complex. This complex exhibited strong inhibitory activity towards urease, with superior efficacy compared to the positive control acetohydroxamic acid (Chen et al., 2017).
Research by Pothuri et al. (2020) synthesized novel isoxazole derivatives of this compound, which demonstrated strong antioxidant activity and potential as antimicrobial agents after molecular docking with protein Sortase A (Pothuri et al., 2020).
Shinde et al. (2021) conducted a study on tri-fluorinated chalcones derived from this compound, demonstrating significant antibacterial and antifungal activities. The study combined experimental and computational methods, including DFT and TD-DFT analyses (Shinde et al., 2021).
Jayabharathi et al. (2018) explored the use of this compound in designing phenanthroimidazole-functionalized molecules for blue organic light-emitting devices. The study highlighted the role of triplet-triplet annihilation in the electroluminescent process of these compounds (Jayabharathi et al., 2018).
properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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